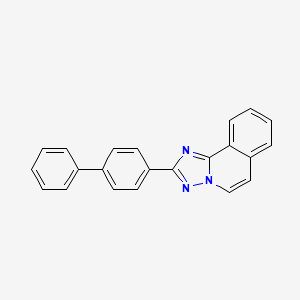

2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline

Description

Molecular Formula and Atomic Composition

The molecular composition of 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline follows the molecular formula C₂₂H₁₅N₃, representing a sophisticated arrangement of carbon, hydrogen, and nitrogen atoms. The compound exhibits a molecular weight of 321.37500 atomic mass units, with an exact mass determination of 321.12700 atomic mass units providing precise molecular identification capabilities. The atomic composition reveals twenty-two carbon atoms forming the extensive aromatic framework, fifteen hydrogen atoms primarily located on the aromatic rings, and three nitrogen atoms strategically positioned within the triazole ring system.

The molecular density has been determined experimentally to be 1.21 grams per cubic centimeter, indicating a relatively compact molecular structure consistent with the extensive aromatic character of the compound. The compound demonstrates significant molecular complexity through its multi-ring architecture, with the carbon framework comprising multiple fused and connected aromatic systems. The nitrogen atoms play crucial structural roles, with two nitrogen atoms participating in the triazole ring formation and one additional nitrogen contributing to the isoquinoline system. The hydrogen distribution reflects the aromatic nature of the compound, with all hydrogen atoms attached to carbon centers in aromatic environments.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₁₅N₃ | |

| Molecular Weight | 321.37500 u | |

| Exact Mass | 321.12700 u | |

| Density | 1.21 g/cm³ | |

| Carbon Atoms | 22 | |

| Hydrogen Atoms | 15 | |

| Nitrogen Atoms | 3 |

Structural Isomerism and Stereochemical Features

The structural framework of this compound exhibits complex stereochemical characteristics primarily influenced by the rotational freedom around the biphenyl linkage and the fixed geometry of the fused ring systems. The biphenyl component introduces significant conformational flexibility, as research on biphenyl systems has demonstrated that the dihedral angle between the two phenyl rings typically ranges from 32 degrees in solution states to various angles depending on substitution patterns. The compound's stereochemical behavior is fundamentally influenced by the electronic and steric interactions between the multiple aromatic systems.

The triazole ring system adopts a planar configuration due to its aromatic character, while the isoquinoline portion maintains planarity through its fused benzene-pyridine structure. The connection between these systems through the biphenyl linker creates a molecule with multiple planes of aromaticity that can adopt various conformational arrangements. The rotational barrier around the biphenyl bond, while not specifically measured for this compound, likely follows patterns similar to other biphenyl derivatives, with barriers typically ranging from 6.0 to 8.0 kilojoules per mole for rotation between planar and perpendicular conformations.

The absence of traditional stereogenic centers in the molecule means that stereoisomerism primarily arises from restricted rotation rather than chiral centers. However, the overall molecular geometry can adopt different conformational states that may exhibit different physical and chemical properties. The extended aromatic system creates opportunities for π-π stacking interactions in solid state arrangements, potentially influencing crystal packing and physical properties.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the designation this compound, which systematically describes the structural connectivity and ring system relationships. Alternative nomenclature systems have generated several synonymous designations that reflect different approaches to naming this complex heterocyclic structure. The compound is also identified as 2-(4-Biphenylyl)-s-triazolo(5,1-a)isoquinoline in some chemical databases, representing a shortened form of the systematic name.

Properties

IUPAC Name |

2-(4-phenylphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOKAHRNFHBQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C=CC5=CC=CC=C5C4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226276 | |

| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75318-62-6 | |

| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,1’-biphenyl-4-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazoloisoquinoline core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, while the triazoloisoquinoline core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have explored the synthesis of derivatives incorporating triazole motifs aimed at combating tuberculosis. The compound has been evaluated for its effectiveness against various strains of Mycobacterium tuberculosis.

- Research Findings : A study synthesized a series of quinoline-triazole hybrids, demonstrating that certain derivatives exhibited significant inhibitory activity against M. tuberculosis, with minimal inhibitory concentration (MIC) values as low as 12.5 μg/mL for the most effective compounds .

- Molecular Interactions : Molecular docking studies indicated favorable interactions between these compounds and the InhA enzyme, crucial for the bacterium's survival. This suggests that the triazole isoquinoline derivatives could be developed further as novel anti-tubercular agents .

Contragestational Agent

The compound has shown promise as a potential orally active contragestational agent.

- Experimental Studies : In animal models such as rats and hamsters, 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline demonstrated high anti-fertility activity when administered subcutaneously or intramuscularly. Notably, it was found to be 1.8 to 2.5 times more effective than its parent compound in interrupting pregnancies in female dogs (bitches) .

- Oral Administration : Unlike other compounds in its class, this compound maintains efficacy via oral administration, making it a candidate for further development in reproductive health applications .

Neurodegenerative Disease Treatment

The potential of this compound extends to neurodegenerative diseases, particularly in addressing conditions associated with cognitive decline.

- Multi-target Directed Ligands : Research has focused on creating multi-target directed ligands (MTDLs) that combine various pharmacophores to address multiple pathways involved in neurodegeneration and depression .

- Inhibitory Potency : Compounds derived from this class have been evaluated for their inhibitory effects on enzymes such as monoamine oxidase and cholinesterase, which are implicated in neurodegenerative processes. Some derivatives have shown promising results in reducing immobility times in forced swim tests, indicating potential antidepressant properties .

Data Table of Applications

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Thermal Stability : Chlorophenyl and dihydro-biphenyl analogs show high melting points (>230°C), suggesting robust crystalline stability .

Pharmacological and Toxicological Profiles

- Anti-inflammatory Activity : The biphenyl-4-yl derivative demonstrates significant inhibition of carrageenan-induced paw edema in rats, attributed to triazole-mediated COX-2 suppression .

- Reproductive Toxicity :

- Contraceptional Use : The biphenyl-4-yl compound (L 14105) has been studied as an oral contragestational agent in dogs, though toxicity limits clinical translation .

Analytical and Environmental Profiles

- Analytical Methods : The 4-chlorophenyl derivative is separable via reverse-phase HPLC (Newcrom R1 column), highlighting its utility as a reference standard .

Biological Activity

2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. With a molecular formula of C22H15N3 and a molecular weight of 321.3746 g/mol, this compound incorporates both a biphenyl group and a triazoloisoquinoline core, which are known for various pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 1,1'-biphenyl-4-carbaldehyde with hydrazine to form a hydrazone intermediate, which is subsequently cyclized with specific reagents to yield the triazoloisoquinoline structure.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Formation of hydrazone | 1,1'-biphenyl-4-carbaldehyde + hydrazine |

| 2 | Cyclization | Appropriate cyclizing agent |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in cell proliferation and modulate receptor activities, which can lead to various therapeutic effects including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole and isoquinoline moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by inhibiting tubulin polymerization and affecting cell cycle progression .

Antimicrobial Activity

In addition to anticancer effects, compounds in this class have been investigated for their antimicrobial properties. Studies indicate that they exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Case Studies

A notable study evaluated the anticancer activity of several triazole-containing compounds against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values below 25 μM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that modifications to the triazole structure can significantly enhance biological activity .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A (similar structure) | HepG-2 | <25 |

| Compound B | MCF-7 | <25 |

| Compound C | OVCAR-8 | >50 |

Q & A

Q. What strategies validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer : Collaborative trials use standardized protocols with predefined parameters (e.g., reaction vessels, stirrer speeds). Open-source platforms share raw data (NMR spectra, chromatograms) for peer validation. Contradictions are resolved via round-robin testing and interlaboratory calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.